molecular formula C15H18N4O3S B2368253 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-76-1

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B2368253
CAS No.: 422275-76-1
M. Wt: 334.39
InChI Key: SRTWFKKUJRUHKP-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a morpholine ring, a quinazolinone moiety, and a propanamide group.

Biochemical Analysis

Biochemical Properties

Compounds containing a morpholine moiety are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

It has been observed that compounds with similar structures show moderate activity against most malignant tumor cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is anticipated that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide at different dosages in animal models have not been reported. Studies on similar compounds often include observations of threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves multiple steps. One common synthetic route includes the reaction of morpholine with a quinazolinone derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include modified quinazolinone derivatives and other functionalized compounds.

Scientific Research Applications

This compound has been studied extensively for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its potential antitumor and antimicrobial properties. Industrially, it may be used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar compounds to 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide include other quinazolinone derivatives and morpholine-containing compounds. For example, 3-morpholinorhodanine is a related compound that also contains a morpholine ring and has shown biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWFKKUJRUHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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